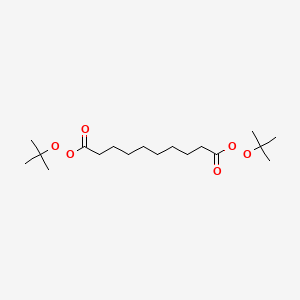
Sulfine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfine, also known as sulfinylmethane or thiocarbonyl S-oxide, is an organic compound with the molecular formula H₂CSO. It is the simplest member of the this compound family, which are characterized by the general structure XY=SO. Despite the International Union of Pure and Applied Chemistry considering the term “this compound” obsolete, it remains widely used in chemical literature .
Métodos De Preparación
Sulfines can be synthesized through various methods. One common route involves the reaction of sulfinyl halides with hindered bases, similar to ketene synthesis. For instance, syn-propanethial-S-oxide, responsible for the lachrymatory effect of onions, is produced from allicin using this method . Another method involves the oxidation of thiobenzophenone to diphenylsulfine
Análisis De Reacciones Químicas
Sulfines undergo a variety of chemical reactions, including:
Oxidation: Sulfines can be oxidized to form sulfoxides.
Nucleophilic Attack: Sulfines can be attacked by nucleophiles at either the sulfur or carbon atom, leading to the formation of sulfoxides or new sulfine compounds.
Substitution: Sulfines can participate in substitution reactions, where the sulfinyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and bases like hindered amines. The major products formed from these reactions are typically sulfoxides and substituted sulfines.
Aplicaciones Científicas De Investigación
Sulfines have several applications in scientific research:
Chemistry: Sulfines are used as intermediates in the synthesis of various organosulfur compounds.
Biology: Sulfines play a role in the study of biological processes involving sulfur compounds.
Medicine: While direct applications in medicine are limited, sulfines are used in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: Sulfines are used in the production of sulfoxides and other sulfur-containing compounds, which have applications in various industrial processes.
Mecanismo De Acción
The mechanism of action of sulfines involves their reactivity towards nucleophiles and oxidizing agents. Sulfines can act as electrophiles, with the sulfur atom being the primary site of nucleophilic attack. This leads to the formation of sulfoxides or other sulfur-containing compounds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and oxidizing agents used.
Comparación Con Compuestos Similares
Sulfines are similar to other sulfur-containing compounds such as sulfides, sulfoxides, and sulfones. they are unique in their structure, having a double bond between sulfur and oxygen (S=O) and a carbon-sulfur double bond (C=S). This makes them more reactive than sulfides and sulfoxides, but less stable than sulfones. Similar compounds include:
Sulfides (R-S-R’): Compounds with a single sulfur atom bonded to two carbon atoms.
Sulfoxides (R-S(=O)-R’): Compounds with a sulfur atom bonded to two carbon atoms and an oxygen atom.
Sulfones (R-S(=O)₂-R’): Compounds with a sulfur atom bonded to two carbon atoms and two oxygen atoms.
Sulfines’ unique reactivity and structure make them valuable intermediates in organic synthesis and other chemical processes .
Propiedades
Número CAS |
40100-16-1 |
|---|---|
Fórmula molecular |
CH2OS |
Peso molecular |
62.09 g/mol |
Nombre IUPAC |
sulfinylmethane |
InChI |
InChI=1S/CH2OS/c1-3-2/h1H2 |
Clave InChI |
IWOKCMBOJXYDEE-UHFFFAOYSA-N |
SMILES canónico |
C=S=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


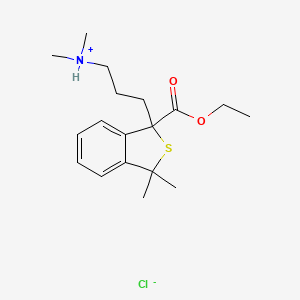

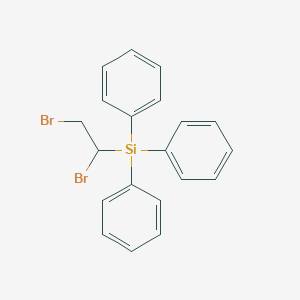
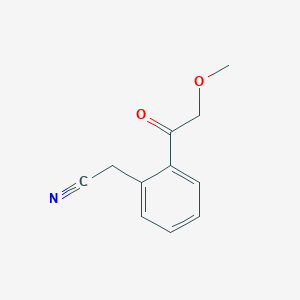
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)

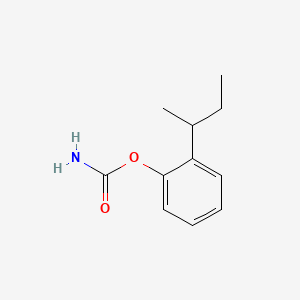




![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
